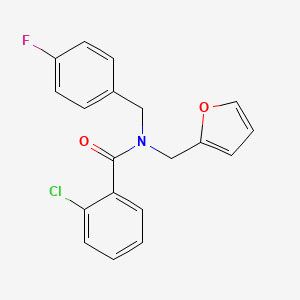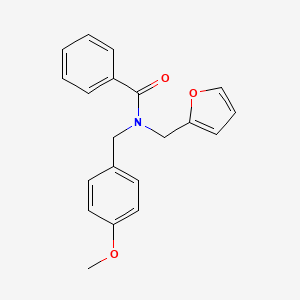![molecular formula C21H18N6O2S B14990240 8-(1H-1,3-benzodiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14990240.png)
8-(1H-1,3-benzodiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1H-1,3-benzodiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of benzodiazole and purine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-1,3-benzodiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole moiety, followed by the introduction of the sulfanyl group. The purine structure is then synthesized and coupled with the benzodiazole derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(1H-1,3-benzodiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
8-(1H-1,3-benzodiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It may have therapeutic potential in treating diseases due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(1H-1,3-benzodiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate
- 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid
- 3-(1H-1,3-benzodiazol-2-ylsulfanyl)methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
Uniqueness
What sets 8-(1H-1,3-benzodiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of benzodiazole and purine structures, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H18N6O2S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C21H18N6O2S/c1-12-6-5-7-13(10-12)11-27-16-17(26(2)20(29)25-18(16)28)24-21(27)30-19-22-14-8-3-4-9-15(14)23-19/h3-10H,11H2,1-2H3,(H,22,23)(H,25,28,29) |
InChI Key |
WAEHBPCIISNTDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SC4=NC5=CC=CC=C5N4)N(C(=O)NC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B14990162.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B14990175.png)
![3-(1,3-benzodioxol-5-ylmethyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14990176.png)
![2-ethoxy-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B14990182.png)
![N-(5-chloro-2-methylphenyl)-6-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14990186.png)
![6-ethyl-3-(3-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14990190.png)
![5,7-dimethyl-4-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide](/img/structure/B14990201.png)
![N-[2-(4-Fluorophenyl)ethyl]-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B14990204.png)
![N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14990206.png)
![N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B14990207.png)

![N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14990226.png)

![5-(butylamino)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14990242.png)
